methyl (10-cyano-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizin-3(4H)-yl)acetate
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Overview
Description
Methyl (10-cyano-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizin-3(4H)-yl)acetate is a complex organic compound characterized by its unique pyrimido[4,5-b]indolizin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (10-cyano-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizin-3(4H)-yl)acetate typically involves multi-step organic reactions. One common method involves the cyclization of a suitable indolizin derivative with a cyano group. The reaction conditions may require specific catalysts, solvents, and temperature control to optimize yield and purity.
Industrial Production Methods
For industrial production, the process would need to be scaled up from laboratory conditions to large-scale manufacturing. This often involves optimizing reaction conditions, developing efficient purification methods, and ensuring compliance with safety and environmental regulations. Continuous flow chemistry and other advanced techniques may be employed to improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (10-cyano-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizin-3(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can also be reduced to yield reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can modify the ester or cyano groups, leading to new compounds with potentially unique properties.
Common Reagents and Conditions
Reagents such as hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles for substitution reactions are commonly used. The conditions for these reactions vary depending on the desired outcome and the specific reagents involved.
Major Products
The major products formed from these reactions depend on the reaction type and conditions. For example, oxidation may produce more highly oxidized compounds, while reduction may yield less complex derivatives. Substitution reactions can lead to a wide variety of new compounds with modified functional groups.
Scientific Research Applications
Methyl (10-cyano-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizin-3(4H)-yl)acetate has numerous scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions at the molecular level.
Industry: Used in the development of new chemical processes and products, potentially improving efficiency and sustainability in various industrial applications.
Mechanism of Action
The mechanism by which methyl (10-cyano-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizin-3(4H)-yl)acetate exerts its effects is related to its ability to interact with specific molecular targets. The cyano and keto groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. Detailed studies on its molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Indolizin Derivatives: Similar compounds with variations in functional groups, providing insights into structure-activity relationships.
Pyrimido Compounds: Other pyrimido-based compounds with different substituents, highlighting the impact of structural changes on chemical and biological properties.
Esters: Compounds with ester functional groups, allowing comparison of reactivity and stability.
Uniqueness
Methyl (10-cyano-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizin-3(4H)-yl)acetate stands out due to its combination of functional groups and the resulting diverse range of properties
Properties
IUPAC Name |
methyl 2-(10-cyano-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-21-11(19)7-17-8-16-12-9(6-15)10-4-2-3-5-18(10)13(12)14(17)20/h8H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OILHELFSTYYQIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=C(C1=O)N3CCCCC3=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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